Crystal Structure: Unit‑Cell Parameters and Hydrogen‑Bond Architecture vs. Hydrolysis Product (Impurity A)
The target compound (RGA) crystallises in the monoclinic space group P2₁/n with unit‑cell parameters a = 12.848(3) Å, b = 4.5539(10) Å, c = 22.328(5) Å, β = 101.703(5)°, V = 1279.2(5) ų, and its crystal packing is governed by carboxylic acid O–H···O dimers linked into one‑dimensional chains via weak C–H···π interactions along the b axis. Its hydrolysis product, 4‑(carboxymethyl)‑2‑ethoxybenzoic acid (RGAA; Impurity A), also crystallises in P2₁/n but exhibits distinctly different unit‑cell dimensions: a = 14.0877(11) Å, b = 5.1814(3) Å, c = 14.5857(11) Å, β = 91.578(3)°, V = 1064.26(13) ų, with C–H···O interactions replacing C–H···π contacts in the supramolecular assembly [1]. These data were obtained from single‑crystal X‑ray diffraction at room temperature using a Bruker SMART APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) [1].
| Evidence Dimension | Unit‑cell volume and crystal packing motif |
|---|---|
| Target Compound Data | V = 1279.2(5) ų; hydrogen‑bonded dimers extended by C–H···π chains along b axis |
| Comparator Or Baseline | RGAA (Impurity A): V = 1064.26(13) ų; dimers extended by C–H···O chains along c axis |
| Quantified Difference | Unit‑cell volume larger by 214.9 ų (+20.2%); β angle differs by 10.13°; different non‑covalent interaction motif |
| Conditions | Single‑crystal X‑ray diffraction; Bruker SMART APEX II CCD; Mo Kα; room temperature; structures solved by direct methods and refined with SHELXTL |
Why This Matters
The 20% larger unit‑cell volume and distinct hydrogen‑bond topology of the target compound directly affect solid‑state properties (e.g., solubility, mechanical stability, and melting point), making polymorph screening and formulation behaviour non‑interchangeable with Impurity A.
- [1] Tang G-M, Wang Y-T, Wu Y-S. Preparation, Characterization and Crystal Structures of a Key Intermediate, and a Significant Impurity, in the Synthesis of Repaglinide. J Chem Crystallogr. 2019;50:381-386. doi:10.1007/s10870-019-00811-7. Crystallographic data for RGA and RGAA in abstract and main text. View Source
